molecular formula C12H25N3O B7928156 N-{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide

N-{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide

Cat. No.: B7928156
M. Wt: 227.35 g/mol
InChI Key: AJAHCNYNTURMGC-UHFFFAOYSA-N
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Description

N-{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide is a chemical compound with a complex structure that includes a cyclohexyl ring, an acetamide group, and an amino-ethyl-ethyl-amino side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide typically involves multiple steps. One common method starts with the reaction of cyclohexylamine with ethyl chloroacetate to form N-(cyclohexyl)-2-chloroacetamide. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide is unique due to the presence of the cyclohexyl ring, which can impart different chemical and biological properties compared to its analogs. This structural feature may enhance its stability, binding affinity, and overall efficacy in various applications .

Properties

IUPAC Name

N-[2-[2-aminoethyl(ethyl)amino]cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-3-15(9-8-13)12-7-5-4-6-11(12)14-10(2)16/h11-12H,3-9,13H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAHCNYNTURMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCCCC1NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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